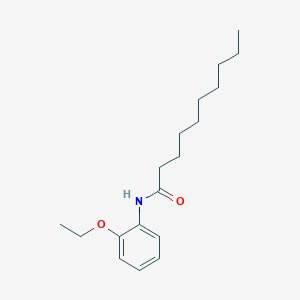

N-(2-ethoxyphenyl)decanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H29NO2 |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

N-(2-ethoxyphenyl)decanamide |

InChI |

InChI=1S/C18H29NO2/c1-3-5-6-7-8-9-10-15-18(20)19-16-13-11-12-14-17(16)21-4-2/h11-14H,3-10,15H2,1-2H3,(H,19,20) |

InChI Key |

NYJIMHCDAOVRAY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NC1=CC=CC=C1OCC |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=CC=CC=C1OCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for N-(2-ethoxyphenyl)decanamide Synthesis

The synthesis of this compound primarily revolves around the formation of an amide linkage between a 2-ethoxyphenylamine moiety and a decanoyl group. The chosen strategy often depends on factors like starting material availability, desired purity, and scalability.

Complex molecules are often assembled through multi-step synthesis, a process involving a sequence of carefully designed reactions to achieve the final structure with high efficiency. solubilityofthings.com For this compound, a multi-step pathway typically involves the initial synthesis of its precursors, followed by the final amide bond formation. solubilityofthings.comlibretexts.org One common retrosynthetic approach breaks the target molecule down into simpler, commercially available starting materials. arxiv.orgnih.gov

A plausible multi-step synthesis could begin with the preparation of 2-ethoxyaniline, which is not always readily available in bulk. This can be achieved through the reduction of 2-ethoxynitrobenzene. Once the amine precursor is obtained, the final acylation step can be performed. Alternatively, solid-phase synthesis offers a structured, multi-step approach that allows for building the molecule on a resin support, which can simplify purification. mdpi.com This method involves attaching a precursor to the resin, followed by sequential reactions to build the final compound, which is then cleaved from the support. mdpi.com

The most direct and widely used method for synthesizing this compound is the acylation of 2-ethoxyaniline with a decanoic acid derivative. evitachem.com This reaction is a classic example of nucleophilic acyl substitution. evitachem.com Typically, decanoyl chloride, the acid chloride of decanoic acid, is used as the acylating agent due to its high reactivity.

The reaction is generally performed in an anhydrous solvent, such as dichloromethane (B109758), in the presence of a base like triethylamine (B128534). evitachem.com The amine group of 2-ethoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of decanoyl chloride. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Table 1: Typical Reagents and Conditions for Acylation

| Reactant 1 | Reactant 2 | Solvent | Base | Conditions |

|---|

This method is highly effective and is a cornerstone of amide synthesis in organic chemistry. waters.comhighfine.com

Synthesis of Ortho-Amido-Substituted Aromatic Precursors

In some advanced synthetic strategies, particularly those involving cross-coupling reactions, it is necessary to first prepare an ortho-amido-substituted aromatic precursor. nih.gov For instance, a common precursor for palladium-catalyzed reactions is an ortho-iodoanilide. nih.gov

The synthesis of N-(2-iodophenyl)decanamide, a key intermediate, is achieved by the N-acylation of 2-iodoaniline (B362364) with decanoyl chloride. nih.gov The procedure is similar to the direct synthesis of the final product, involving the dropwise addition of the acyl chloride to a cooled solution of the aniline (B41778) and a base (e.g., triethylamine) in a dry solvent like tetrahydrofuran (B95107) (THF). nih.gov The mixture is then stirred overnight, allowing the reaction to complete. The resulting crude amide is purified, typically by recrystallization. nih.gov

Table 2: General Procedure for Ortho-Amido-Substituted Iodobenzene Precursor

| Step | Description |

|---|---|

| 1. Dissolution | A solution of 2-iodoaniline and triethylamine is prepared in dry THF and cooled to 0–5 °C. nih.gov |

| 2. Acylation | Decanoyl chloride is added dropwise with stirring. nih.gov |

| 3. Reaction | The mixture is stirred overnight at room temperature. nih.gov |

| 4. Workup | The triethylamine hydrochloride precipitate is filtered off. nih.gov |

| 5. Purification | The crude product is concentrated and purified by recrystallization. nih.gov |

Palladium-Catalyzed Coupling Reactions in Amide Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. nobelprize.orgresearchgate.net While direct acylation is common, palladium catalysis offers alternative routes, especially for constructing complex analogues or when direct acylation is problematic.

One major application is the Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction. rsc.orgnih.gov This could be used to synthesize this compound by coupling decanamide (B1670024) with an aryl halide like 2-bromoethoxybenzene, or by coupling 2-ethoxyaniline with a decanoic acid derivative, though the latter is less common than standard coupling agent methods. These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org

Furthermore, precursors like the N-(2-iodophenyl)decanamide synthesized in section 2.2 can be used in subsequent palladium-catalyzed reactions, such as the Heck reaction, to introduce further complexity to the molecule. nih.gov This highlights the modularity of these synthetic approaches.

Nickel-Catalyzed Reductive Transamidation Approaches

Transamidation, the conversion of one amide to another, is a challenging but increasingly feasible transformation. rsc.org Nickel-catalyzed reductive transamidation has emerged as a valuable method, particularly for secondary amides. rsc.orgepfl.ch This approach avoids the use of stoichiometric and often hazardous activating reagents. researchgate.net

This method could be applied to the synthesis of this compound by reacting a suitable primary amide (decanamide) with an ortho-substituted nitroarene (1-ethoxy-2-nitrobenzene) in the presence of a nickel catalyst and a reducing agent like zinc. epfl.ch A more general approach involves the activation of a secondary amide by converting it into a more reactive form, such as an N-acyl-carbamate (e.g., a Boc-activated amide). rsc.orgepfl.ch This activated amide can then undergo nickel-catalyzed coupling with an amine, like 2-ethoxyaniline, to yield the desired product, this compound. rsc.orgepfl.ch These reductive couplings represent a significant advance in amide synthesis. nih.gov

Table 3: Conceptual Scheme for Nickel-Catalyzed Reductive Transamidation

| Amide Substrate | Amine Partner | Catalyst System | Reductant | Product |

|---|

Methodological Advancements in Amide Bond Formation

The formation of the amide bond is one of the most performed reactions in medicinal and organic chemistry. researchgate.netunimi.it Consequently, significant research is dedicated to developing more efficient, sustainable, and versatile methods. researchgate.netunimi.it

Recent advancements include:

Novel Coupling Reagents : Beyond traditional reagents, new phosphonium (B103445) and uranium-based salts (e.g., HAPyU, HBPyU) have been developed to offer higher reactivity and yields, even for sterically hindered substrates. highfine.com

Catalytic Direct Amidation : Methods that allow the direct condensation of carboxylic acids and amines without stoichiometric activating agents are highly sought after for their atom economy. researchgate.net Ruthenium-catalyzed direct amidation of phenols with primary amides is one such example, producing only water as a byproduct. researchgate.net

Enzymatic Synthesis : Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), offers a green alternative for amide bond formation. mdpi.com These reactions can be performed under mild conditions in organic solvents and show broad substrate tolerance. mdpi.com

Flow Chemistry : Performing amide synthesis in continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processing.

These evolving methodologies provide a broad toolkit for chemists to synthesize amides like this compound with greater efficiency and environmental consideration. vub.be

Optimization of Reaction Conditions and Yields

The synthesis of this compound is typically achieved through the N-acylation of 2-ethoxyaniline with decanoyl chloride. The optimization of this reaction is crucial for maximizing the product yield and purity while minimizing side reactions. Key parameters that are often adjusted include the choice of solvent, the type and amount of base used, the reaction temperature, and the stoichiometry of the reactants.

Detailed research findings indicate that the reaction conditions significantly influence the outcome of the synthesis. For instance, in the analogous N-acetylation of 2-ethoxyaniline, a high yield of 92% was achieved using acetic anhydride (B1165640) in the presence of a solid acid catalyst (HY zeolite) at room temperature for a short duration. cardiff.ac.uk While a different acylating agent, this highlights the high reactivity of the amino group in 2-ethoxyaniline.

For the acylation with an acyl chloride, the selection of a suitable base is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline and render it unreactive. Triethylamine (Et₃N) is a commonly employed base for this purpose. mdpi.com The choice of solvent also plays a significant role. Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) are often preferred as they can effectively dissolve the reactants and facilitate the reaction kinetics.

Temperature control is another vital aspect of optimization. The acylation is often initiated at a low temperature, typically between 0 and 5°C, to manage the exothermic nature of the reaction and prevent the formation of byproducts. After the initial addition of the acyl chloride, the reaction is often allowed to warm to room temperature to ensure completion. mdpi.com

The stoichiometry of the reactants is also a key parameter. An excess of the acylating agent, typically 1.2 to 1.5 equivalents, can be used to ensure the complete consumption of the starting aniline.

The following data tables illustrate the impact of varying reaction conditions on the yield of this compound, based on typical findings in related acylation reactions.

Table 1: Effect of Solvent on Reaction Yield

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane (DCM) | 0 to rt | 4 | 85 |

| 2 | Tetrahydrofuran (THF) | 0 to rt | 4 | 88 |

| 3 | Dimethylformamide (DMF) | 0 to rt | 2 | 92 |

| 4 | Acetonitrile (MeCN) | 0 to rt | 4 | 82 |

| 5 | Toluene | 0 to rt | 6 | 75 |

| Conditions: 2-ethoxyaniline (1.0 equiv.), decanoyl chloride (1.1 equiv.), triethylamine (1.2 equiv.). |

Table 2: Effect of Base on Reaction Yield

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine | THF | 0 to rt | 4 | 88 |

| 2 | Pyridine | THF | 0 to rt | 4 | 86 |

| 3 | Diisopropylethylamine (DIPEA) | THF | 0 to rt | 4 | 89 |

| 4 | Potassium Carbonate (K₂CO₃) | DMF | rt | 6 | 78 |

| 5 | No Base | THF | 0 to rt | 4 | <5 |

| Conditions: 2-ethoxyaniline (1.0 equiv.), decanoyl chloride (1.1 equiv.), Base (1.2 equiv.). |

Table 3: Effect of Temperature on Reaction Yield

| Entry | Temperature (°C) | Solvent | Base | Time (h) | Yield (%) |

| 1 | 0 | DMF | Triethylamine | 6 | 75 |

| 2 | 0 to rt | DMF | Triethylamine | 2 | 92 |

| 3 | rt | DMF | Triethylamine | 2 | 90 |

| 4 | 50 | DMF | Triethylamine | 1 | 85 (with impurities) |

| Conditions: 2-ethoxyaniline (1.0 equiv.), decanoyl chloride (1.1 equiv.), Triethylamine (1.2 equiv.). |

These findings underscore the importance of a systematic approach to reaction optimization to achieve high yields and purity of the desired amide product.

Structural Diversification and Analogues of Decanamide

Design and Synthesis of N-Substituted Decanamide (B1670024) Analogues

The synthesis of N-substituted decanamide analogues is a fundamental aspect of medicinal chemistry, allowing for the fine-tuning of a molecule's properties. The general synthesis for N-(2-ethoxyphenyl)decanamide typically involves the acylation of 2-ethoxyaniline with decanoyl chloride. This standard method can be adapted to create a wide array of analogues by varying the amine or the acylating agent.

A common synthetic route involves the reaction of an aniline (B41778) derivative with an acyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. For instance, the synthesis of the related compound 2-chloro-N-(2-ethoxyphenyl)acetamide is achieved by reacting 2-ethoxyaniline with chloroacetyl chloride, often in a cooled environment using glacial acetic acid as the solvent to manage the exothermic reaction. Similarly, this compound would be synthesized using decanoyl chloride.

Researchers have developed numerous methods for amide bond formation to create diverse libraries of compounds. ajchem-a.com One effective laboratory method involves coupling carboxylic acids directly with amines using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). ajchem-a.com Other advanced strategies include the use of lipase (B570770) enzymes for the aminolysis of esters or acids, which can offer high yields and enantioselectivity. lookchem.com For example, N-cyclopentyl-n-decanamide was synthesized by reacting cyclopentylamine (B150401) with decanoyl chloride, showcasing a straightforward approach to N-substitution. nih.gov

Practical syntheses for various N-substituted amide analogues have been developed, highlighting the modularity of these synthetic approaches. nih.gov These methods enable the creation of diverse libraries for biological screening.

Table 1: Examples of Synthetic Methods for N-Substituted Amides

| Method | Reactants | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Acylation | 2-Ethoxyaniline + Decanoyl Chloride | Base (e.g., Pyridine, Triethylamine) | General Method |

| Amide Coupling | Decanoic Acid + 2-Ethoxyaniline | DCC, DMAP | ajchem-a.com |

| Enzymatic Aminolysis | Decanoic Acid Ester + Amine | Lipase (e.g., SpL) | lookchem.com |

| Microwave-Assisted Synthesis | Carboxylic Acid + Amine | Microwave irradiation, often solvent-free | nih.gov |

Exploration of Substituent Effects on the N-Phenyl Moiety

The nature and position of substituents on the N-phenyl ring of this compound are critical determinants of its chemical and physical properties. The ethoxy group at the ortho-position is a key feature, influencing the molecule's conformation and interaction with biological targets.

Structure-activity relationship (SAR) studies on analogous compounds provide insight into how different substituents impact function. For example, in a series of acridine-4-carboxamide analogues, the steric bulk of substituents on the acridine (B1665455) ring was found to be more important than their electronic properties, with larger groups often leading to a loss of activity. nih.gov This suggests that for this compound analogues, the size and position of additional groups on the phenyl ring could significantly alter their biological profile.

In another study involving trifluoromethylphenyl amides (TFMPAs), substitutions on the phenyl ring were systematically varied to assess their effect on fungicidal activity. d-nb.info The placement of chloro and trifluoromethyl groups had a profound impact on the compounds' efficacy against various fungal pathogens. d-nb.info For instance, 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide was identified as having the strongest and broadest antifungal activity in its class. d-nb.info These findings underscore the importance of the substitution pattern on the N-phenyl moiety for biological activity.

Table 2: Influence of N-Phenyl Substituents in Analogous Amide Scaffolds

| Compound Class | Substituent Modification | Observed Effect | Reference |

|---|---|---|---|

| Acridine-4-carboxamides | Introduction of bulky groups | Loss of cytotoxic activity | nih.gov |

| Trifluoromethylphenyl Amides | Addition of chloro and trifluoromethyl groups | Significant modulation of fungicidal activity | d-nb.info |

| Ansa-Silylene(fluorenyl)(amido) Titanium Complexes | Replacement of methyl with phenyl on silylene bridge | Affected ligand rotation and catalytic activity | mdpi.com |

Modifications of the Decanoyl Chain

The ten-carbon decanoyl chain is a significant structural feature, contributing to the lipophilicity of this compound. Modifications to this chain, including its length, branching, and the introduction of functional groups or unsaturation, can dramatically alter the compound's properties.

The length of the acyl chain is often a crucial factor for biological activity. Studies on N-(2-hydroxyethyl)amide derivatives revealed that compounds with longer chains, such as N-(2-hydroxyethyl)decanamide and N-(2-hydroxyeth-yl)stearamide, exhibited potent anticonvulsant activity. nih.gov Similarly, for alkamides, the length of the acyl chain was found to be critical for regulating plant root growth. oup.com

Beyond length, other modifications are synthetically accessible. In the development of analogues of bioactive fungal metabolites, the aliphatic side chain was replaced with other groups to enhance insecticidal and fungicidal activities. acs.org Fatty acyl-derived moieties are common in natural products and are important for interactions with biological membranes. rsc.org The synthesis of analogues with varied chains, such as decanamide and undecanamide (B1594487) residues, has been shown to improve inhibitory activity in certain enzyme systems. nih.gov

Table 3: Examples of Acyl Chain Modifications in Bioactive Amides

| Original Compound Type | Chain Modification | Resulting Change in Activity | Reference |

|---|---|---|---|

| N-(2-hydroxyethyl)amides | Varying chain length (C10, C16, C18) | Potent anticonvulsant activity for longer chains | nih.gov |

| Fungal Enamides | Substitution of the aliphatic side chain | Improved insecticidal and fungicidal activity | acs.org |

| Azetidinone Amides | Lengthening from nonanamide (B72023) to undecanamide | Improved NAAA inhibitory activity | nih.gov |

| Alkamides | Varying acyl chain length | Crucial for activity in regulating plant development | oup.com |

Development of Biamide and Related Complex Amide Derivatives

Moving beyond simple N-acyl anilines, researchers have developed more complex structures such as biamides and other derivatives. These compounds often feature multiple amide linkages or are integrated into larger, more rigid heterocyclic systems. The synthesis of such molecules represents a step towards creating compounds with highly specific functions and improved potency.

For instance, novel biamide derivatives have been synthesized and evaluated as inverse agonists for the cannabinoid receptor 2 (CB2). lookchem.com This research highlights the therapeutic potential of expanding from a monoamide to a biamide structure. The synthesis of bis-amide ligands has also been explored for the creation of metal complexes, demonstrating the versatility of amide chemistry in materials science. researchgate.net These complex derivatives often require multi-step synthetic sequences, beginning with the formation of a core structure which is then further functionalized. smolecule.comevitachem.com

Stereoselective Synthesis of Amide Compounds

The introduction of chirality into amide-containing molecules is of paramount importance, as different stereoisomers can have vastly different biological activities. The stereoselective synthesis of amides, particularly those with chiral centers or axial chirality (atropisomers), is a challenging but critical area of organic synthesis. rsc.orgnumberanalytics.com

A variety of sophisticated methods have been developed to control stereochemistry during amide formation. These include:

Catalytic Asymmetric Synthesis : The use of chiral catalysts, such as rhodium or copper complexes, allows for the enantioselective formation of amides. numberanalytics.comacs.org A light-driven process using two distinct copper catalysts has been reported for creating chiral secondary amides from primary amides and alkyl bromides with high enantioselectivity. acs.org

Intramolecular Acyl Transfer : A novel strategy for synthesizing C–N atropisomeric amides involves an intramolecular acyl transfer mechanism. rsc.orgrsc.org This method can be highly atropselective, yielding single atropisomers under kinetic control. rsc.org

Chiral Auxiliaries and Reagents : The use of chiral auxiliaries or racemization-free coupling reagents is a well-established approach for synthesizing chiral amides and peptides. rsc.orgbeilstein-journals.org

Organocatalysis : Chiral phosphoric acids have been used to catalyze the enantioselective amination of ketenes, which are generated in situ, to produce chiral amides. nih.gov

These advanced synthetic techniques provide chemists with the tools to produce specific stereoisomers of this compound analogues, enabling precise investigation of their stereochemistry-dependent properties. acs.orgorganic-chemistry.orgresearchgate.net

Structure Activity Relationship Sar Studies

Elucidation of SAR for N-Aryl Amide Scaffolds

The N-aryl amide scaffold is a common motif in many biologically active compounds. nih.gov Structure-activity relationship (SAR) studies on this class of molecules reveal several key features that influence their activity. The nature of the aryl group, the length and composition of the acyl chain, and the substitution pattern on the aromatic ring all play significant roles. nih.govosti.gov

Research on various N-aryl amides has shown that the electronic properties of substituents on the aryl ring can dramatically alter biological activity. nih.gov For instance, in some series of N-aryl CBI derivatives, electron-withdrawing substituents were found to enhance reactivity, which in turn correlated with increased cytotoxic activity. nih.gov Conversely, electron-donating groups tended to decrease reactivity. nih.gov

Systematic modifications of the N-aryl amide scaffold have led to the discovery of potent inhibitors for various targets. For example, optimization of a series of aryl amide-based inhibitors of Adaptor Protein 2-Associated Kinase 1 (AAK1) led to the identification of brain-penetrant compounds with potential for treating neuropathic pain. nih.gov

Influence of Lipophilicity on Amide Activity

Lipophilicity, often expressed as log P or log D, is a critical physicochemical parameter that significantly influences the biological activity of compounds by affecting their absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netmdpi.com For N-aryl amides, including N-(2-ethoxyphenyl)decanamide, the balance between hydrophilicity and lipophilicity is key to their pharmacological profile.

Generally, increased lipophilicity can enhance the ability of a compound to cross cell membranes and reach its target. mdpi.com Studies on various N-arylcinnamamides have shown a correlation between lipophilicity and activities such as antiplasmodial and antitubercular effects. mdpi.comnih.gov For instance, compounds with higher lipophilicity often demonstrate greater potency, likely due to better penetration into erythrocytes or bacterial cells. mdpi.com

However, the relationship is not always linear. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other cellular components, which can reduce efficacy and increase toxicity. acs.org In some series of lipoxygenase inhibitors, while lipophilicity was an important factor, it did not solely determine the inhibitory potency, indicating that other factors like molecular shape and electronic properties also play a crucial role. researchgate.net

The lipophilicity of N-aryl amides can be fine-tuned by modifying the substituents on the aromatic ring and the length of the alkyl chain. mdpi.com For example, the addition of halogen atoms or trifluoromethyl groups can significantly increase lipophilicity. mdpi.commdpi.com The position of these substituents also matters, as ortho-substituted derivatives can sometimes exhibit lower lipophilicity than their para-substituted counterparts due to intramolecular interactions. mdpi.com

Table 1: Influence of Substituents on Lipophilicity and Activity of N-Arylcinnamamides

| Compound | Substituent (R) | log k | IC50 (µM) |

|---|---|---|---|

| 1 | H | --- | >30 |

| 2 | 2-Cl | --- | >30 |

| 3 | 4-Cl | --- | 6.28 |

| 4 | 2-CF3 | --- | >30 |

| 5 | 4-CF3 | --- | 2.17 |

| 6 | 2-Br-5-F | 0.4859 | 11.60 |

| 10 | 3,5-di-Cl | 0.6821 | 6.28 |

| 11 | 3,5-di-CF3 | 0.8155 | 2.43 |

| 13 | 3-Cl-4-CF3 | 0.9814 | 2.17 |

Data sourced from a study on N-arylcinnamamide derivatives. nih.gov

Conformational Analysis and Bioactive Conformations in SAR

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. unistra.fr For a molecule to interact with its biological target, it must adopt a specific "bioactive conformation" that allows for optimal binding. ub.edu Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is therefore a vital tool in SAR studies. nih.govacs.org

For N-aryl amides, the rotation around the amide bond (C-N) is restricted due to its partial double-bond character, leading to the existence of cis and trans isomers. nih.gov The preferred conformation can be influenced by the nature of the substituents on both the aryl ring and the acyl chain. acs.org Techniques such as NMR spectroscopy and computational methods like Density Functional Theory (DFT) are used to investigate these conformational preferences. nih.gov

Studies on various amide-containing compounds have shown that locking the molecule into a specific conformation, for example by introducing rigid structural elements, can lead to enhanced activity. nih.gov This is because pre-organizing the molecule in its bioactive conformation reduces the entropic penalty of binding to its target. unistra.fr

Electronic and Steric Effects of Substituents on Biological Profiles

The electronic and steric properties of substituents on the N-aryl amide scaffold have a profound impact on the biological activity of these compounds. nih.gov These effects can influence everything from the molecule's reactivity and binding affinity to its metabolic stability.

Steric Effects: The size and shape of substituents, or their steric bulk, can influence how a molecule fits into the binding site of a protein. beilstein-journals.org Bulky substituents can either enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes. acs.org For example, in a series of pyrimidine-4-carboxamides, methylation of the amide nitrogen led to a complete loss of potency, suggesting a steric clash with the enzyme. acs.org In contrast, for some N-aryl-3-oxobutanamides, steric effects of substituents were found to direct the outcome of multicomponent reactions. beilstein-journals.org The position of the substituent is also critical; ortho-substituents, for instance, can force the aryl ring to twist relative to the amide plane, significantly altering the molecule's conformation. syr.edu

A quantitative understanding of these effects can be achieved through QSAR studies that correlate biological activity with physicochemical parameters describing the electronic (e.g., Hammett constants) and steric (e.g., Taft parameters) properties of the substituents. scienceforecastoa.com

Table 2: Impact of Electronic and Steric Factors on Biological Activity

| Compound Series | Observation | Implication | Reference |

|---|---|---|---|

| N-aryl CBI derivatives | Electron-withdrawing groups on the aryl ring enhance reactivity and cytotoxicity. | Electronic effects directly modulate the intrinsic reactivity of the pharmacophore. | nih.gov |

| Pyrimidine-4-carboxamides | Methylation of the amide nitrogen results in a complete loss of inhibitory activity. | A steric clash likely occurs between the methyl group and the enzyme's active site. | acs.org |

| N-arylcinnamamides | Di-substitution at the C(2,5)ʹ or C(2,6)ʹ positions with bulky, electron-withdrawing groups is preferred for anti-inflammatory activity. | A combination of steric bulk and electronic properties at specific positions is crucial for activity. | nih.gov |

Comparative SAR with Other Alkylamide Classes

Alkylamides are a broad class of compounds with diverse biological activities. nih.gov Comparing the SAR of this compound, a secondary N-aryl amide, with other alkylamide classes such as primary amides, tertiary amides, and amides with different N-substituents (e.g., N-alkyl vs. N-aryl) provides valuable insights into the structural requirements for activity.

Primary vs. Secondary vs. Tertiary Amides:

Primary amides (R-CONH2): The two N-H protons can act as hydrogen bond donors.

Secondary amides (R-CONH-R'): Like this compound, they have one N-H proton for hydrogen bonding. The substituent on the nitrogen (R') significantly influences properties. An aryl group, as in N-aryl amides, introduces aromatic interactions (e.g., pi-pi stacking) and can modulate electronic properties. solubilityofthings.com

Tertiary amides (R-CONR'R''): They lack an N-H proton and cannot act as hydrogen bond donors, which can lead to a significant loss of activity if this interaction is crucial for binding. acs.org However, the additional substituents can be used to fine-tune steric and lipophilic properties.

N-Aryl vs. N-Alkyl Amides: The presence of an aryl group on the nitrogen atom, as in this compound, introduces a rigid, planar moiety that can engage in specific interactions with the biological target. mdpi.com The electronic nature of the aryl ring and its substituents can be systematically varied to optimize activity. nih.gov N-alkyl amides, on the other hand, offer more conformational flexibility in the N-substituent, which can be advantageous or detrimental depending on the target. mdpi.com

Studies on various enzyme inhibitors have highlighted these differences. For example, in a series of fatty acid amide hydrolase (FAAH) inhibitors, the nature of the N-alkyl substituent was critical for potency, with lipophilic groups like n-butyl or cyclohexyl being optimal. nih.gov In another study on pyrimidine-4-carboxamides, linear alkylamides showed optimal inhibition with a propyl chain, while branching or introducing larger aromatic groups was less favorable. acs.org This underscores that the optimal alkylamide class and substitution pattern are highly dependent on the specific biological target.

Investigation of Biological Targets and Mechanisms of Action in Vitro/preclinical

Identification of Putative Molecular Targets via Computational Prediction

Computational methods are instrumental in the early stages of drug discovery for identifying potential biological targets of small molecules, thereby guiding further experimental validation. nih.govfrontiersin.org These in silico approaches leverage vast databases of known compound-target interactions and employ algorithms based on chemical similarity, machine learning, and molecular docking to predict new interactions. nih.govchemrxiv.orgscielo.org.mx The underlying principle is that structurally similar molecules often exhibit similar biological activities. nih.gov

Various computational strategies are employed for target prediction:

Chemical Similarity Searching: This method compares the chemical fingerprint of a query compound against a database of compounds with known biological targets. nih.govnih.gov

Machine Learning and Data Mining: These approaches build statistical models from large datasets of bioactive compounds to predict the probability of a new compound interacting with specific targets. nih.govfrontiersin.org

Panel Docking: This technique involves computationally "docking" a small molecule into the three-dimensional structures of multiple proteins to estimate binding affinity. scielo.org.mx

Bioactivity Spectra Analysis: This method is based on the principle that compounds targeting the same protein or pathway will produce similar patterns of biological responses in cellular or genetic assays. nih.gov

Receptor Binding Profiling (e.g., Cannabinoid Receptors)

The endocannabinoid system (ECS) is a primary focus for compounds with structures resembling endogenous signaling lipids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.govwikipedia.org The ECS comprises cannabinoid receptors (CB1 and CB2), their endogenous ligands, and the enzymes responsible for their synthesis and degradation. nih.govwikipedia.orgmdpi.com

CB1 Receptors: Predominantly found in the central and peripheral nervous systems, they are the main target for AEA and the psychoactive components of cannabis. nih.govwikipedia.org

CB2 Receptors: Primarily expressed in immune cells, they are also found in the central nervous system and are a target for 2-AG. nih.govmdpi.comnih.gov

Both CB1 and CB2 are G-protein coupled receptors (GPCRs) that, upon activation, typically inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulate ion channels and mitogen-activated protein kinase (MAPK) pathways. nih.gov

Given its structural similarity to N-acylethanolamines, N-(2-ethoxyphenyl)decanamide is a candidate for interaction with cannabinoid receptors. Although direct binding assay data for this specific compound is not available in the search results, the structure-activity relationships of similar alkylamides suggest potential affinity. nih.gov The lipophilic nature of the decanamide (B1670024) tail and the aromatic ethoxyphenyl group could facilitate binding within the hydrophobic pockets of cannabinoid receptors. Further experimental validation through radioligand binding assays would be necessary to quantify its affinity (Ki) and efficacy (agonist, antagonist, or inverse agonist) at CB1 and CB2 receptors.

Beyond the classic CB1 and CB2 receptors, the expanded endocannabinoid system, or "endocannabinoidome," includes other receptors like GPR55, GPR119, and TRPV1, which are also known to bind endocannabinoid-like molecules and could be potential targets for this compound. wikipedia.orgmdpi.com

Enzyme Modulation and Inhibition Assays (e.g., Amidases, Proteasomes)

Enzymes involved in the synthesis and degradation of signaling molecules are critical regulatory points in cellular pathways and represent important drug targets.

Amidases: Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of anandamide and other N-acylethanolamines. Inhibition of FAAH increases the levels of endocannabinoids, thereby enhancing their signaling. Given its amide structure, this compound could potentially act as a substrate or inhibitor for FAAH or other amidases. Assays measuring the breakdown of a labeled substrate in the presence of the compound would be required to determine its inhibitory potential (IC50).

Proteasomes: The ubiquitin-proteasome system is essential for protein degradation, regulating the levels of key proteins involved in cell cycle control and signaling. nih.gov For instance, the transcription factor NRF2, a master regulator of the antioxidant response, is controlled via proteasome-dependent degradation mediated by KEAP1. nih.gov Similarly, the NF-κB signaling pathway is regulated by the proteasomal degradation of its inhibitor, IκBα. aging-us.com While there is no direct evidence from the search results linking this compound to proteasome modulation, its influence on pathways known to be regulated by proteasomal activity, such as NF-κB, suggests this as a plausible area for investigation. aging-us.com

Cellular Pathway Analysis and Signaling Modulation

In vitro studies using various cell lines are crucial for elucidating how a compound affects complex cellular signaling networks. nih.gov Techniques like high-throughput sequencing and Western blotting can reveal changes in gene and protein expression, respectively, providing insights into the pathways modulated by the compound. nih.gov

Several key signaling pathways are frequently implicated in the action of bioactive lipids and related molecules:

Wnt Signaling Pathway: This pathway is fundamental in development, cell proliferation, and cell fate specification. genome.jp It can be divided into the canonical (β-catenin-dependent) and non-canonical pathways. genome.jp

MAPK Signaling Pathway: This cascade, including ERK, JNK, and p38, is central to regulating cell growth, differentiation, and stress responses. mdpi.com

PI3K-Akt Signaling Pathway: A critical pathway for cell growth, survival, and metabolism. Its dysregulation is common in various diseases. mdpi.com

NF-κB Signaling Pathway: A key regulator of inflammation, immune responses, and cell survival. Its activation is controlled by the degradation of IκB proteins. aging-us.com

Although specific studies on this compound's effect on these pathways are not detailed, compounds with similar structures are known to modulate these networks. For example, some molecules can influence NF-κB signaling by preventing the degradation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm. aging-us.com The potential for this compound to interact with these pathways warrants investigation through targeted cellular assays.

Differential Cellular Activity in In Vitro Systems

The effect of a compound can vary significantly depending on the cell type and its specific molecular makeup. Investigating the activity of this compound across a panel of different cell lines can reveal selective or differential effects.

For instance, a patent application identifies a related compound, N-(2-hydroxyethyl)-decanamide, as a volatile organic compound associated with prostate cancer, suggesting a potential role in cancer cell biology. google.com The activity of many bioactive compounds is often cell-context dependent. For example, the anticancer effects of curcumin (B1669340) are mediated through its modulation of multiple signaling pathways, including STAT3, Wnt/β-catenin, and MAPK, with its specific impact varying between different breast cancer cell lines. mdpi.com

Preclinical Pharmacological Evaluation and Efficacy Studies

In Vitro Pharmacological Characterization

No published studies were identified that describe the in vitro pharmacological properties of N-(2-ethoxyphenyl)decanamide. Information regarding its mechanism of action, interaction with specific biological targets (e.g., receptors, enzymes, ion channels), or its effects on cellular pathways is not available in the public domain.

Efficacy Evaluation in Preclinical Animal Models (non-human)

There are no accessible reports on the evaluation of this compound in any preclinical animal models for any therapeutic indication. Consequently, its potential efficacy in vivo remains uncharacterized.

Assessment of Compound Potency and Selectivity

Without in vitro or in vivo pharmacological data, the potency (e.g., IC50, EC50, Ki values) and selectivity of this compound for any biological target are unknown.

Stability Studies in Biological Matrices

No information has been published regarding the stability of this compound in biological matrices such as plasma, serum, or microsomes. These studies are crucial for understanding a compound's pharmacokinetic profile.

Brain Permeation in Preclinical Models

There is no available data from either in vitro models (e.g., Caco-2, PAMPA) or in vivo studies in preclinical species to assess the blood-brain barrier permeability of this compound.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. dovepress.comekb.eg This method is crucial for understanding the structural basis of a ligand's biological activity. For compounds structurally related to N-(2-ethoxyphenyl)decanamide, such as other anilides and capsaicinoids, docking studies have been instrumental in identifying potential protein targets and elucidating binding mechanisms. ui.ac.idfrontiersin.org

In silico studies on capsaicinoid derivatives, which share the N-acylamide structure, have used molecular docking to predict their ability to inhibit enzymes like FabH, a key protein in bacterial lipid synthesis. ui.ac.id These studies often reveal that the amide group participates in crucial hydrogen bonds with amino acid residues in the protein's active site, while the long alkyl chain (analogous to the decanamide (B1670024) chain) engages in hydrophobic interactions. ui.ac.id Similarly, docking studies on N-arylphenyl-dichloroacetamide analogues as potential anticancer agents identified key hydrogen bond and hydrophobic interactions with the active site of the neuraminidase (NA) receptor. nih.gov

Should this compound be docked into a protein's binding site, it is expected that the amide's carbonyl oxygen and N-H group would act as hydrogen bond acceptors and donors, respectively. The ethoxy group on the phenyl ring could also participate in hydrogen bonding, while the decanamide tail and the phenyl ring would likely occupy hydrophobic pockets within the receptor.

Table 1: Example of Molecular Docking Results for a Capsaicinoid Analog with FabH Protein

| Compound | Binding Affinity (kcal/mol) | Interacting Residues (Examples) | Interaction Type |

|---|---|---|---|

| Capsaicin Analog | -7.5 | CYS112, THR140 | Hydrogen Bond |

| PHE156, ILE199 | Hydrophobic |

Data is illustrative and based on findings for structurally related compounds. ui.ac.id

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scielo.org.co QSAR models are built by correlating calculated molecular descriptors (numerical representations of molecular properties) with experimentally measured activity. cust.edu.tw

For series of substituted anilides, QSAR studies have successfully modeled antimicrobial activity. cust.edu.twresearchgate.net These models often find that activity is correlated with specific molecular descriptors. For instance, a study on the antimicrobial activity of 44 substituted anilides found that their activity could be modeled using molecular connectivity indices, which are topological descriptors that encode information about the size, shape, and branching of a molecule. cust.edu.tw The resulting QSAR equations allow for the prediction of activity for new, unsynthesized anilide derivatives. cust.edu.twresearchgate.net Another QSAR study on anilines and phenols found that toxicity could be predicted using the energy of the lowest unoccupied molecular orbital (E-LUMO) and the hydrophobicity parameter (logP). researchgate.net

A hypothetical QSAR study of a series of analogs of this compound would likely involve calculating a wide range of descriptors, including topological (e.g., Chi indices), electronic (e.g., HOMO/LUMO energies), and physicochemical (e.g., logP) properties. The resulting model could predict the compound's potential efficacy based on these structural features.

Table 2: Example of a QSAR Model for Antifungal Activity of Substituted Anilides against A. niger

| QSAR Model Equation | N | r | r² | F-statistic |

|---|---|---|---|---|

| pMICan = 0.048 (±0.003) ²χ + 0.941 (±0.046) | 44 | 0.923 | 0.852 | 242.05 |

pMICan: Log of Minimum Inhibitory Concentration against A. niger; ²χ: Second-order molecular connectivity index; N: Number of compounds; r: Correlation coefficient; r²: Coefficient of determination; F: F-test value. Data adapted from a study on substituted anilides. cust.edu.tw

Pharmacophore Model Generation and Virtual Screening

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore models are generated from a set of active ligands or from the receptor's binding site and are used in virtual screening to identify new potential drug candidates from large chemical databases. nih.govtandfonline.com

Studies on amide-containing compounds demonstrate the utility of this approach. For example, a pharmacophore model for biphenyl (B1667301) amide derivatives acting as 5-HT2B receptor antagonists identified key features including hydrophobic regions, a hydrogen bond donor, and an ionizable region. nih.gov This model was then successfully used to score and prioritize new compounds. nih.gov In another study, a pharmacophore model built from active fungicide fragments led to the design of novel and potent threoninamide (B1605207) carbamate (B1207046) derivatives. tandfonline.com The model typically includes features like hydrogen bond acceptors/donors, hydrophobic centroids, and aromatic rings, all of which are present in this compound.

A pharmacophore model relevant for this compound would likely feature:

A hydrogen bond acceptor (from the carbonyl oxygen).

A hydrogen bond donor (from the amide N-H).

A hydrophobic feature representing the long decyl chain.

An aromatic ring feature.

Table 3: Pharmacophoric Features for 5-HT2B Antagonists Based on an Amide-Containing Scaffold

| Pharmacophore Feature | Description | Relevance to this compound |

|---|---|---|

| Hydrophobic (HY) | Represents non-polar interactions | Phenyl ring and decyl chain |

| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom | Amide N-H group |

| Hydrogen Bond Acceptor (HBA) | A group that can accept a hydrogen atom | Amide C=O group, Ethoxy oxygen |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system | Phenyl ring |

Features are illustrative and based on models for structurally related amide compounds. nih.gov

Density Functional Theory (DFT) Applications in Compound Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. ajol.info It is widely applied to calculate molecular geometries, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. ajol.infoacs.org The energy gap between HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity.

DFT calculations have been performed on various N-phenyl amides to understand their structural and electronic properties. acs.org For instance, a study on N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide (B126) used DFT to provide theoretical data on HOMO-LUMO energies and the molecular electrostatic potential (MEP) map, which helps visualize charge distributions and predict sites for electrophilic and nucleophilic attack. ajol.info Another study used DFT to investigate the fragmentation mechanisms of protonated N-phenyl-3-(phenylthio)propanamides in mass spectrometry. nih.gov For this compound, DFT could be used to optimize its 3D geometry, calculate its electronic properties, and predict its reactivity.

Values are representative and based on DFT studies of similar amide structures. ajol.info

Prediction of Biological Activity Spectra and Target Landscape

Computational tools can predict a compound's entire biological activity spectrum (BAS) based on its structure. These predictions are generated by comparing the structural features of a query molecule against large databases of compounds with known activities. This approach can suggest potential therapeutic applications, mechanisms of action, and even potential toxicities. nih.gov

Studies on related structures like cinnamanilides have used such predictive tools. These analyses can generate a wide array of predicted activities, including anti-inflammatory, antioxidant, antibacterial, and anticancer effects. nih.gov For a compound like this compound, which shares features with capsaicinoids, predictions might suggest activity at TRPV1 receptors or other targets associated with pain and inflammation. researchgate.net Similarly, its anilide structure might lead to predictions of antimicrobial activity. researchgate.netresearchgate.net This in silico screening helps prioritize compounds for further experimental testing. kjpp.net

Conformational Analysis through Computational Methods

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, with its long alkyl chain and rotatable bonds connecting the phenyl ring, understanding its preferred conformations is key to understanding its interactions.

Computational methods are essential for exploring the conformational landscape of such molecules. Studies on N-phenylamides have used DFT calculations to determine the most stable conformations in isolation and compared them to experimental structures from X-ray crystallography. acs.orgiucr.org For example, research on N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide showed that the tilt angles between the aryl rings in the crystal structure differed significantly from the lowest-energy conformation calculated by DFT for an isolated molecule. iucr.org This highlights how intermolecular forces, such as hydrogen bonding and π-stacking in the solid state, can influence and stabilize conformations that are not the most favorable in the gas phase. iucr.orgacs.org A similar analysis for this compound would reveal the flexibility of the decyl chain and the rotational preferences of the ethoxyphenyl group, which are critical for fitting into a receptor's binding pocket.

Table 5: Comparison of Calculated vs. Experimental Dihedral Angles for an N-Phenylbenzamide Analog

| Dihedral Angle | DFT-Calculated (Gas Phase) | X-ray (Crystal) | Reason for Difference |

|---|---|---|---|

| Phenyl-Amide Angle | ~30° | ~60° | Crystal packing forces, N-H···O hydrogen bonding |

| Amide-Substituted Phenyl Angle | ~30° | ~67° | Enables favorable π-stacking interactions |

Data adapted from a study on N-phenylbenzamide derivatives. iucr.org

Future Research Directions and Research Potential

Advancements in Amide-Based Compound Design

The synthesis of amides is a fundamental process in organic chemistry, and researchers are continuously seeking more efficient, selective, and environmentally friendly methods. numberanalytics.comresearchgate.net Recent progress has focused on moving away from traditional, often harsh, coupling reagents towards greener and more sophisticated catalytic systems. researchgate.net

Key areas of advancement include:

Metal-Free Methodologies: The development of synthetic routes that avoid the use of metal catalysts is a significant trend, reducing environmental impact and simplifying purification processes. researchgate.net

Novel Coupling Agents: The use of innovative reagents, such as silicon-based coupling agents, offers new pathways for amide bond formation. researchgate.net

Transamidation Techniques: Methods for the direct exchange of amide groups (transamidation) under mild, metal-free conditions are being refined, providing a more direct route to desired amide products. researchgate.net

Prodrug Strategies: The design of amide-based prodrugs, which can release an active molecule under specific physiological conditions, is a promising area. nih.gov This includes the development of sulphenamide-based prodrugs that can be cleaved by thiols in the bloodstream, potentially improving solubility and membrane penetration. nih.gov

These advancements in synthetic chemistry will undoubtedly facilitate the creation of novel analogues of N-(2-ethoxyphenyl)decanamide with tailored properties.

Emerging Therapeutic Research Areas for Amide Analogues

Amide-containing compounds are integral to a vast array of pharmaceuticals, and research continues to uncover new therapeutic possibilities. pulsus.comresearchgate.net The amide functional group is a key structural feature in many bioactive molecules, including peptides, proteins, and numerous small-molecule drugs. numberanalytics.comacs.org

Emerging therapeutic applications for amide analogues include:

Targeting Soluble Epoxide Hydrolase (sEH): Amide-based inhibitors of sEH are being investigated for their potential in treating conditions like hepatic fibrosis. tandfonline.com

α-Glucosidase Inhibition: Amide-functionalized benzimidazolium salts have shown potential as α-glucosidase inhibitors for the management of diabetes mellitus. mdpi.com

Corrosion Inhibition: Aromatic amide compounds are being explored for their ability to protect metals from corrosion, a property attributed to their electronic and structural characteristics. rsc.org

Biomaterials: The development of amide-based biomaterials for applications such as tissue engineering and drug delivery is an active area of research. numberanalytics.com

The structural features of this compound make it and its potential analogues interesting candidates for exploration within these and other emerging therapeutic areas.

Potential in Specific Preclinical Modalities

While specific preclinical data for this compound is not extensively available in the public domain, the broader class of N-acylethanolamines and related amides has demonstrated significant potential in various preclinical models.

Anti-inflammatory and Analgesic Potential

Numerous studies have highlighted the anti-inflammatory and analgesic properties of amide-containing compounds. mdpi.comjournaljpri.com

N-(2-hydroxy phenyl) acetamide has been shown to inhibit inflammation-related cytokines and reactive oxygen species in adjuvant-induced arthritic rats, suggesting promising anti-arthritic properties. nih.gov

Hydrazone derivatives of amides have also demonstrated significant anti-inflammatory and analgesic effects in preclinical models. mdpi.com

The dual inhibition of cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH) by certain ibuprofen (B1674241) amide analogues presents a promising strategy for developing new analgesics. nih.gov

Anticonvulsant Potential

The anticonvulsant activity of N-acylethanolamides and related structures is a well-documented area of research. nih.gov

A study on N-(2-hydroxyethyl)amide derivatives revealed that compounds like N-(2-hydroxyethyl)decanamide exhibited potent anticonvulsant activity in the maximal electroshock (MES) test in mice, with a better protective index than the established anti-epileptic drug valproate. nih.govnih.gov These compounds were also effective against seizures induced by various chemical convulsants. nih.gov

The structural similarity of this compound to these active compounds suggests it may also possess anticonvulsant properties worthy of investigation.

Anticancer Potential

The development of amide-based compounds as anticancer agents is a very active field of research. bohrium.comnih.govjapsonline.com

Amide-based analogues of combretastatin A-4 have been designed as potent tubulin inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines. bohrium.com Some of these analogues were found to induce cell cycle arrest and apoptosis. bohrium.com

Synthetic quinoline derivatives containing an amide linkage have shown high cytotoxicity against lung and colon cancer cell lines, inducing apoptosis through the intrinsic pathway. vietnamjournal.ru

Vinblastine (B1199706) 20' amides have been synthesized and shown to have enhanced potency and the ability to overcome multidrug resistance in cancer cells. nih.gov

The diverse mechanisms by which amide-containing compounds exert their anticancer effects, such as tubulin polymerization inhibition and induction of apoptosis, provide a strong rationale for investigating the potential of this compound and its derivatives in this area. bohrium.commdpi.com

Development of Novel Analogues with Improved Biological Profiles

The development of novel analogues of lead compounds is a cornerstone of drug discovery, aiming to enhance efficacy, improve metabolic stability, and reduce toxicity. researchgate.netresearchgate.net For this compound, this could involve systematic structural modifications.

| Modification Strategy | Potential Improvement | Example from Amide Research |

| Altering the Acyl Chain Length | Optimization of lipophilicity, which can affect cell permeability and target binding. | Studies on N-(2-hydroxyethyl)amides showed that varying the fatty acid chain length (e.g., decanamide (B1670024), palmitamide) influenced anticonvulsant activity. nih.govnih.gov |

| Substitution on the Phenyl Ring | Modulation of electronic properties and steric hindrance to improve target interaction and metabolic stability. | In a series of quinazoline (B50416) derivatives, substitutions on the aromatic ring significantly impacted anticonvulsant activity. mdpi.com |

| Modification of the Linker | Introduction of different functional groups or conformational constraints to enhance binding affinity and selectivity. | The design of vinblastine 20' amides with various amide functionalities led to analogues with dramatically improved potency and resistance profiles. nih.gov |

| Bioisosteric Replacement | Replacing the amide bond with other functional groups to improve pharmacokinetic properties while retaining biological activity. | While challenging, research into amide bond isosteres is an ongoing effort in medicinal chemistry. |

Integration of Advanced Computational Techniques in Discovery

Computer-aided drug discovery (CADD) has become an indispensable tool in modern pharmaceutical research, significantly accelerating the identification and optimization of new drug candidates. nih.gov These computational methods can be broadly categorized as structure-based and ligand-based approaches. nih.gov

For a compound like this compound, CADD can be applied in several ways:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to elucidate its mechanism of action and identify key interactions. mdpi.comajchem-a.com This has been used to study the binding of amide derivatives to targets like cyclooxygenase and α-glucosidase. mdpi.comresearchgate.net

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models can be used to screen large virtual libraries for new compounds with similar properties. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, helping to identify potential liabilities early in the drug discovery process. researchgate.net

Q & A

Q. What are the established synthetic routes for N-(2-ethoxyphenyl)decanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling 2-ethoxyaniline with decanoyl chloride under basic conditions (e.g., using triethylamine or pyridine as a catalyst). Optimization includes:

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .

- Solvent selection : Use anhydrous dichloromethane or THF to enhance solubility and reduce hydrolysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Confirm the presence of the ethoxyphenyl group (δ 1.4–1.5 ppm for ethoxy CH3, δ 3.9–4.1 ppm for OCH2) and decanamide chain (δ 0.8–2.3 ppm for aliphatic protons) .

- X-ray crystallography : Resolve spatial arrangement, as demonstrated for analogous N-(2-ethoxyphenyl)formamide (planar amide group, dihedral angle <15° between phenyl and amide planes) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 318.3 for C24H31NO2) .

Q. What solvents and storage conditions are optimal for this compound to ensure stability?

- Methodological Answer :

- Solubility : Highly soluble in DMSO, DMF, and chloroform; sparingly soluble in water (<0.1 mg/mL at 25°C) .

- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Address contradictions via:

- Dose-response profiling : Compare IC50 values across multiple assays (e.g., MTT vs. ATP-based viability tests) .

- Structural analogs : Test derivatives (e.g., cyclohexanecarboxamide vs. decanamide) to isolate structure-activity relationships .

- Receptor binding assays : Use radioligand competition studies to confirm target specificity (e.g., COX-2 inhibition vs. estrogen receptor modulation) .

Q. What advanced analytical methods are recommended for studying the degradation products of this compound under physiological conditions?

- Methodological Answer : Employ hyphenated techniques:

- HPLC-MS/MS : Monitor hydrolysis products (e.g., decanoic acid, 2-ethoxyaniline) with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .

- Stability-indicating assays : Use accelerated degradation studies (pH 1–9, 40–60°C) to identify labile functional groups .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Docking simulations : Map ligand-receptor interactions (e.g., with β-tubulin or kinase domains) using AutoDock Vina or Schrödinger Suite .

- QSAR modeling : Corrogate substituent effects (e.g., alkyl chain length, ethoxy position) with biological data to predict optimal analogs .

- ADMET prediction : Use SwissADME to assess solubility, bioavailability, and cytochrome P450 interactions .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Methodological Answer :

- Solvent screening : Test mixed-solvent systems (e.g., methanol/ethyl acetate or acetonitrile/diethyl ether) to induce slow nucleation .

- Temperature ramping : Gradually cool from 50°C to 4°C over 72 hours to grow single crystals .

- Additive use : Introduce trace ionic liquids (e.g., 1-ethyl-3-methylimidazolium chloride) to stabilize crystal lattices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.